molecular formula C14H20N2O2 B4049052 N,N-diethyl-4-(propanoylamino)benzamide

N,N-diethyl-4-(propanoylamino)benzamide

Cat. No.: B4049052
M. Wt: 248.32 g/mol
InChI Key: RSKPUQTUFURXOD-UHFFFAOYSA-N
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Description

N,N-diethyl-4-(propanoylamino)benzamide is a synthetic substituted benzamide compound of interest in chemical and pharmaceutical research. It features a benzamide core structure substituted with diethylamino and propanoylamino functional groups, a scaffold known to be explored for its potential biological activity . While specific pharmacological data for this exact molecule may be limited, structurally similar benzamide compounds are frequently investigated for their roles in targeting neurological pathways, particularly in the context of pain management . Researchers value this family of compounds for their potential as modulators of specific receptors or enzymes. The presence of the amide bond and aromatic system makes it a relevant intermediate for further chemical synthesis and structure-activity relationship (SAR) studies aimed at developing novel bioactive molecules. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N,N-diethyl-4-(propanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-4-13(17)15-12-9-7-11(8-10-12)14(18)16(5-2)6-3/h7-10H,4-6H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSKPUQTUFURXOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C(=O)N(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-4-(propanoylamino)benzamide typically involves the reaction of 4-aminobenzamide with propanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 4-aminobenzamide and propanoyl chloride.

    Reaction Conditions: The reaction is conducted in an organic solvent such as dichloromethane, with triethylamine as the base.

    Procedure: The 4-aminobenzamide is dissolved in the solvent, and propanoyl chloride is added dropwise while maintaining the temperature at around 0°C. After the addition is complete, the reaction mixture is stirred at room temperature for several hours.

    Workup: The reaction mixture is then quenched with water, and the organic layer is separated. The product is purified by recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-4-(propanoylamino)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N,N-diethyl-4-(propanoylamino)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-diethyl-4-(propanoylamino)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural differences and biological activities of N,N-diethyl-4-(propanoylamino)benzamide and related compounds:

Compound Name Structural Features Biological Activity Key Differences
This compound Diethylamide, propanoylamino group Enzyme inhibition, antimicrobial Reference compound
N,N-Diethyl-4-(tert-butyl)benzamide Diethylamide, tert-butyl group Antiviral, antimicrobial Bulkier, hydrophobic substituent
3,4-Dichloro-N-[4-(propanoylamino)phenyl]benzamide Chloro, propanoylamino Enzyme/receptor interaction Halogen substituents enhance binding via halogen bonds
N-(2-Hydroxy-4-methylphenyl)-4-(propanoylamino)benzamide Hydroxyl, methyl, propanoylamino Varied reactivity (potential) Hydroxyl group increases polarity and H-bonding
N,N-Diethyl-4-[4-(3-piperidin-1-ylpropylamino)quinolin-2-yl]benzamide Quinoline, piperidine, diethylamide Delta opioid receptor agonism Extended aromatic system for receptor specificity

Impact of Substituents on Properties

  • Diethylamide vs. Tert-butyl (): The tert-butyl group in N,N-diethyl-4-(tert-butyl)benzamide increases hydrophobicity, enhancing membrane permeability but reducing solubility.
  • Chloro Substituents (): The 3,4-dichloro derivative exhibits stronger electronegativity, enabling halogen bonding with targets like enzymes or receptors. This contrasts with the target compound’s propanoylamino group, which may prioritize amide-mediated interactions .
  • Hydroxyl and Methyl Groups (): The hydroxyl group in N-(2-hydroxy-4-methylphenyl)-4-(propanoylamino)benzamide introduces acidity and metabolic susceptibility (e.g., glucuronidation), whereas the methyl group adds steric hindrance. The target compound’s diethylamide lacks such polarity, favoring different pharmacokinetic profiles .

Q & A

Q. What synthetic strategies are recommended for preparing N,N-diethyl-4-(propanoylamino)benzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the benzamide core. A general approach includes:

Amide bond formation : React 4-aminobenzoic acid derivatives with propanoyl chloride under Schotten-Baumann conditions (aqueous NaOH, dichloromethane) to introduce the propanoylamino group.

N,N-diethylation : Treat the intermediate with diethyl sulfate or ethyl bromide in the presence of a base (e.g., K2_2CO3_3) in DMF at 80–100°C .
Optimization tips:

  • Use in-line IR spectroscopy to monitor reaction progress and intermediates, as demonstrated in continuous-flow synthesis of related benzamides .
  • Control temperature and solvent polarity to minimize side reactions (e.g., over-alkylation).

Q. Which analytical techniques are critical for confirming the purity and structural integrity of this compound?

  • Methodological Answer :
  • NMR spectroscopy : 1^1H and 13^{13}C NMR to verify substituent positions (e.g., diethyl groups at 1.2–1.4 ppm for CH3_3 and 3.3–3.5 ppm for CH2_2) and the propanoylamino moiety .
  • HPLC-MS : Quantify purity (>95%) and detect trace impurities using reverse-phase C18 columns with acetonitrile/water gradients.
  • Elemental analysis : Validate empirical formula (C14_{14}H20_{20}N2_2O2_2) with ≤0.4% deviation .

Q. What preliminary biological screening assays are suitable for assessing the bioactivity of this compound?

  • Methodological Answer :
  • Receptor binding assays : Screen for opioid receptor affinity (delta, mu, kappa) using radioligand displacement (e.g., 3^3H-DAMGO for mu receptors) in transfected HEK293 cell membranes .
  • Cytotoxicity assays : Test against human cancer cell lines (e.g., MCF-7, HepG2) via MTT assays at 10–100 µM concentrations.

Advanced Research Questions

Q. How can researchers evaluate the selectivity of this compound for delta opioid receptors versus mu/kappa subtypes?

  • Methodological Answer :
  • Competitive binding assays : Use CHO-K1 cells expressing human delta (DOR), mu (MOR), and kappa (KOR) receptors. Incubate with 3^3H-naltrindole (DOR-specific) and calculate IC50_{50} values. Compare selectivity ratios (e.g., DOR:MOR >100-fold indicates high selectivity) .
  • Functional assays : Measure cAMP inhibition via BRET-based biosensors to assess agonist efficacy at each receptor subtype .

Q. What strategies improve the metabolic stability of this compound for in vivo pharmacokinetic studies?

  • Methodological Answer :
  • Structural modifications : Introduce electron-withdrawing groups (e.g., fluorine) at the 3-position of the benzamide ring to reduce CYP450-mediated oxidation .
  • Prodrug design : Mask the propanoylamino group as a tert-butyl carbamate, which hydrolyzes in plasma to release the active compound .
  • In vitro microsomal stability assays : Use rat liver microsomes with NADPH cofactor to estimate half-life (t1/2_{1/2}) and intrinsic clearance .

Q. How can computational modeling guide the optimization of this compound’s receptor-binding affinity?

  • Methodological Answer :
  • Molecular docking : Simulate ligand-receptor interactions using delta opioid receptor crystal structures (PDB: 4EJ4). Focus on key residues (e.g., Asp128, Tyr129) for hydrogen bonding with the propanoylamino group .
  • MD simulations : Run 100-ns trajectories in explicit solvent to assess binding pocket stability and identify conformational changes that enhance affinity .

Q. What experimental designs are effective for resolving contradictions in reported biological activity data?

  • Methodological Answer :
  • Dose-response standardization : Replicate assays across multiple labs using identical cell lines (e.g., ATCC-certified SH-SY5Y) and ligand concentrations.
  • Orthogonal validation : Confirm receptor activation via calcium flux assays (FLIPR) alongside cAMP inhibition .
  • Meta-analysis : Compare data across studies with standardized metrics (e.g., pEC50_{50}, Emax) to identify outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N,N-diethyl-4-(propanoylamino)benzamide
Reactant of Route 2
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